N-[ethyl(phenyl)carbamoyl]-beta-alanine
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Overview
Description
“N-[ethyl(phenyl)carbamoyl]-beta-alanine” is a compound that falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid (NH2COOH) and have the general formula R2NC(O)OR . The term includes organic compounds obtained by replacing one or more of the hydrogen atoms by other organic functional groups .
Synthesis Analysis
The synthesis of carbamates like “N-[ethyl(phenyl)carbamoyl]-beta-alanine” can be achieved through various methods. One common method involves the use of a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path . Another approach involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of “N-[ethyl(phenyl)carbamoyl]-beta-alanine” would be expected to follow the general structure of carbamates, which is >N−C(=O)−O− . Amines, which are part of the structure, are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Chemical Reactions Analysis
Carbamates like “N-[ethyl(phenyl)carbamoyl]-beta-alanine” can undergo various chemical reactions. For instance, they can be formed from the transesterification of β-keto esters . They can also be generated from acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[ethyl(phenyl)carbamoyl]-beta-alanine” would be expected to be similar to those of other carbamates. For instance, one of the synthesized compounds, 2-((4-(1-((4-Methoxybenzylidene)hydrazono)ethyl)phenyl)carbamoyl)-benzoic acid, was found to be yellow crystals with a melting point of 241–43°C .properties
IUPAC Name |
3-[[ethyl(phenyl)carbamoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-14(10-6-4-3-5-7-10)12(17)13-9-8-11(15)16/h3-7H,2,8-9H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVQGJTVTXDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[ethyl(phenyl)carbamoyl]-beta-alanine |
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